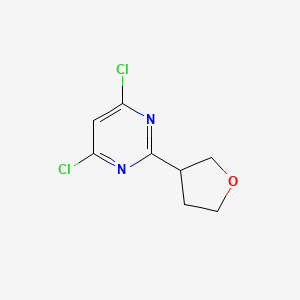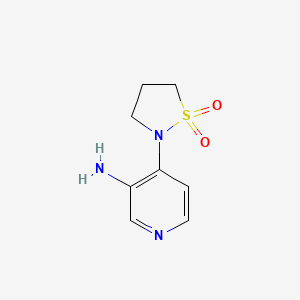
4,6-dichloro-2-(oxolan-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(oxolan-3-yl)pyrimidine, commonly referred to as DCOP, is an organic compound with a broad range of applications in the scientific research field. It is a type of pyrimidine, a heterocyclic aromatic organic compound which contains nitrogen and has a planar ring structure. DCOP is used as a reagent in synthesis, a building block in organic synthesis, and a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols.
Applications De Recherche Scientifique
DCOP has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a building block in organic synthesis, and as a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols. DCOP has been used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes.
Mécanisme D'action
The mechanism of action of DCOP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a coordination complex with a Lewis base. This coordination complex then reacts with a substrate, resulting in a reaction. The Lewis acid-base interaction is believed to be the driving force behind the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCOP are not well understood. However, it has been shown to be toxic to certain types of cells, including cancer cells. It has also been reported to have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
DCOP has several advantages when used in lab experiments. It is a relatively stable compound, with a high boiling point and low volatility. It is also relatively inexpensive and easy to obtain. However, DCOP is also toxic and can be hazardous if not handled properly. It is also not soluble in water and must be handled with care.
Orientations Futures
The potential applications of DCOP are numerous and varied. Future research could focus on the development of new synthetic methods for the synthesis of DCOP and its derivatives. Additionally, further research could be conducted to explore the biochemical and physiological effects of DCOP and its derivatives. Finally, research could be conducted to explore the potential applications of DCOP in the pharmaceutical and industrial fields.
Méthodes De Synthèse
DCOP can be synthesized through a variety of methods, including the reaction of 4,6-dichloropyrimidine with oxalyl chloride, the reaction of 4,6-dichloropyrimidine with an aldehyde, and the reaction of 4,6-dichloropyrimidine with an alcohol. The most common method involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride, which yields DCOP as the main product. The reaction is conducted in an inert atmosphere and proceeds in the presence of a base, such as pyridine, triethylamine, or diisopropylethylamine.
Propriétés
IUPAC Name |
4,6-dichloro-2-(oxolan-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYBIZPTCWNELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)


![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)


![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)


